3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid
Description
This compound is a highly complex macrocyclic molecule featuring a 23-membered ring system with integrated sulfur (dithia) and nitrogen (hexaaza) atoms. Key structural elements include:
- Aromatic substituents: Benzyl, imidazol-5-ylmethyl, and indol-3-ylmethyl groups, which may facilitate interactions with biological targets via π-π stacking or hydrophobic interactions.
Properties
IUPAC Name |
3-[22-acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H86N18O13S2/c1-33(2)50(51(63)83)78-59(91)48-19-12-24-79(48)60(92)42(17-9-10-22-62)73-58(90)47-31-94-93-30-46(70-34(3)80)57(89)72-41(20-21-49(81)82)53(85)76-45(27-37-29-66-32-69-37)56(88)74-43(25-35-13-5-4-6-14-35)54(86)71-40(18-11-23-67-61(64)65)52(84)75-44(55(87)77-47)26-36-28-68-39-16-8-7-15-38(36)39/h4-8,13-16,28-29,32-33,40-48,50,68H,9-12,17-27,30-31,62H2,1-3H3,(H2,63,83)(H,66,69)(H,70,80)(H,71,86)(H,72,89)(H,73,90)(H,74,88)(H,75,84)(H,76,85)(H,77,87)(H,78,91)(H,81,82)(H4,64,65,67) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLHIGSOJAOBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6)CCC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H86N18O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648689 | |
| Record name | N~2~-{22-Acetamido-13-benzyl-19-(2-carboxyethyl)-10-{3-[(diaminomethylidene)amino]propyl}-16-[(1H-imidazol-5-yl)methyl]-7-[(1H-indol-3-yl)methyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosane-4-carbonyl}lysylprolylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1343.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91050-39-4 | |
| Record name | N~2~-{22-Acetamido-13-benzyl-19-(2-carboxyethyl)-10-{3-[(diaminomethylidene)amino]propyl}-16-[(1H-imidazol-5-yl)methyl]-7-[(1H-indol-3-yl)methyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosane-4-carbonyl}lysylprolylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound features a highly intricate structure that includes multiple functional groups such as amides, imidazoles, and indoles. These groups are known for their diverse biological activities. The presence of a hexaoxo framework and various nitrogen-containing moieties suggests potential interactions with biological targets.
Table 1: Structural Components
| Component Type | Description |
|---|---|
| Acetamido | Enhances solubility and bioavailability |
| Imidazole | Potential for metal ion coordination |
| Indole | Known for anti-cancer properties |
| Hexaoxo | May interact with nucleophiles in biological systems |
Anticancer Activity
The indole and imidazole components are often associated with anticancer properties. Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth . The complex structure of this compound could enhance its efficacy against specific cancer types.
Enzyme Inhibition
Given the presence of multiple amide functionalities, the compound may act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in oxygen sensing and regulation of hypoxia-inducible factors (HIFs) . This inhibition can lead to increased expression of genes involved in angiogenesis and metabolic adaptation under hypoxic conditions.
Study 1: Antiviral Activity
A study demonstrated that structurally related compounds inhibited respiratory syncytial virus (RSV) fusion with host cell membranes. The mechanism involved altering the dihedral angle between the scaffold and amide bond to enhance binding affinity .
Study 2: Anticancer Effects
In vitro studies on indole derivatives revealed significant cytotoxic effects against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Macrocyclic Peptides and Heterocycles
The compound shares structural parallels with synthetic macrocycles and marine-derived heterocycles:
Functional Group Analysis
- Indolylmethyl and Imidazolylmethyl Groups : These moieties are structurally analogous to tryptophan-derived alkaloids and histidine-containing peptides, which often participate in receptor binding .
- Diamidinopropyl Side Chain: Similar to arginine-rich motifs in cell-penetrating peptides, enhancing cellular uptake .
Research Findings and Hypotheses
Potential Bioactivities
- Antimicrobial Activity : Heterocyclic systems with imidazole and indole groups (e.g., ’s pyridine-triazole hybrids) show inhibition against Gram-positive bacteria .
- Enzyme Inhibition: The diamidinopropyl group may mimic guanidinium motifs in trypsin-like protease inhibitors .
- Solubility Profile : Polar side chains suggest solubility in aqueous buffers, while aromatic groups could enable n-hexane extraction for purification .
Analytical Challenges
- Structural Confirmation : Solid-state NMR (as applied to T-2 toxin in ) would be critical for verifying hydrogen-bonding networks and macrocycle conformation .
- LC/MS Profiling: Prioritization of synthetic intermediates could follow marine actinomycete metabolite screening strategies .
Data Table: Hypothetical Comparative Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
